10074-G5 - 413611-93-5

10074-G5

Catalog Number: EVT-256480
CAS Number: 413611-93-5
Molecular Formula: C18H12N4O3
Molecular Weight: 332.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

10074-G5, chemically known as 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine, is a small molecule that has garnered significant attention in scientific research for its ability to inhibit the c-Myc oncoprotein. [, , ] c-Myc is a transcription factor that plays a crucial role in cell growth, proliferation, and differentiation. Its overexpression is implicated in various cancers, making it a prominent target for therapeutic intervention. [, , , ] 10074-G5 acts by disrupting the interaction between c-Myc and its binding partner, Max, thereby inhibiting c-Myc's transcriptional activity. [, , , ] This property positions 10074-G5 as a valuable tool in investigating c-Myc function and its role in various cellular processes and disease models.

Future Directions
  • Improving Pharmacokinetic Properties: While 10074-G5 has shown promising in vitro activity, its rapid metabolism and limited bioavailability present challenges for in vivo applications. [] Future research could focus on developing analogs with improved pharmacokinetic properties, such as increased stability and bioavailability, to enhance its therapeutic potential. [, ]
  • Combination Therapies: Exploring the synergistic effects of 10074-G5 with other anticancer agents or targeted therapies could lead to more effective treatment strategies. []

10058-F4

    Compound Description: 10058-F4 is a small molecule inhibitor of c-Myc, specifically targeting the c-Myc/Max heterodimerization. It binds to a distinct intrinsically disordered (ID) region of the monomeric c-Myc bHLHZip domain, distinct from the 10074-G5 binding site. [, ] 10058-F4 is known to interfere with MYCN/MAX dimerization in vitro. []

JY-3-094

  • Relevance: JY-3-094 represents an attempt to improve the efficacy of 10074-G5 by enhancing its cell penetration ability. Although it shows promise in vitro, its poor cellular uptake necessitates further optimization. [, ]

Pro-drug Esters of JY-3-094

    Compound Description: These compounds are esterified versions of JY-3-094, designed to improve cellular uptake. The esterification of the para-carboxylic acid function of JY-3-094 with various blocking groups enhances cellular entry. [] Once inside the cell, esterases cleave the ester bond, releasing the active JY-3-094. []

Link-N3 and Link-F3

    Compound Description: Link-N3 and Link-F3 are bivalent small molecule inhibitors of c-Myc/Max interactions, created by linking analogs of 10074-G5 and 10058-F4 with a flexible bridge. []

    Relevance: These bivalent compounds represent an attempt to enhance the inhibitory effects of both 10074-G5 and 10058-F4 by linking them together. Although they demonstrated some in vitro activity, their low tumor concentration in vivo limited their efficacy. [] This highlights the challenges of translating in vitro results to in vivo settings and the need for further optimization of these compounds to improve their drug-like properties.

3jc48-3 (Methyl 4′-Methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate)

    Compound Description: This compound is a congener of 10074-G5, demonstrating significantly improved potency (approximately five times) in inhibiting c-Myc–Max dimerization. [] It exhibits a twofold selectivity for c-Myc–Max heterodimers over Max–Max homodimers and inhibits the proliferation of c-Myc-overexpressing cells. []

    Relevance: 3jc48-3 represents a successful modification of the 10074-G5 scaffold, leading to a more potent inhibitor of c-Myc–Max dimerization with promising cellular activity and stability. It holds potential for further development as a c-Myc inhibitor. []

Source and Classification

10074-G5 was developed as part of research aimed at understanding and inhibiting the c-Myc oncoprotein's function in tumorigenesis. It belongs to a class of compounds that disrupt protein-protein interactions, specifically targeting the basic helix-loop-helix leucine zipper domain of c-Myc, which is essential for its dimerization with Max . This dimerization is crucial for c-Myc's transcriptional activity, which regulates genes involved in cell proliferation and survival.

Synthesis Analysis

The synthesis of 10074-G5 involves several key steps that integrate organic chemistry techniques. The compound can be synthesized through a multi-step process that typically includes:

  1. Formation of the Benzoxadiazole Core: This involves the condensation of appropriate nitro and amine derivatives to construct the benzoxadiazole structure.
  2. Nitration: The introduction of the nitro group at the 7-position of the benzoxadiazole ring is achieved through nitration reactions using suitable reagents.
  3. Biphenyl Substitution: The biphenyl moiety is introduced via coupling reactions, often employing palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
  4. Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Technical parameters such as reaction temperatures, times, and concentrations are critical for optimizing yield and purity at each step .

Molecular Structure Analysis

The molecular structure of 10074-G5 can be described in detail:

  • Molecular Formula: C15_{15}H12_{12}N4_{4}O2_{2}
  • Molecular Weight: Approximately 284.28 g/mol
  • Structural Features:
    • The compound features a benzoxadiazole ring system that contributes to its ability to interact with the c-Myc protein.
    • The presence of a nitro group enhances its binding affinity and biological activity.
    • The biphenyl structure increases hydrophobic interactions, which may influence its pharmacokinetic properties.

The three-dimensional conformation allows it to fit into the hydrophobic pocket of the c-Myc protein effectively, disrupting its normal function .

Chemical Reactions Analysis

10074-G5 undergoes specific chemical reactions relevant to its function:

  1. Binding Reaction: The primary reaction involves binding to the c-Myc/Max heterodimer interface, inhibiting their interaction. This is crucial for blocking c-Myc's transcriptional activity.
  2. Metabolism: In vivo studies indicate that 10074-G5 is metabolized rapidly into inactive metabolites, affecting its therapeutic efficacy. The plasma half-life has been reported to be approximately 37 minutes in mice .
  3. Cytotoxicity Assays: In vitro assays demonstrate that 10074-G5 exhibits cytotoxic effects against various cancer cell lines by disrupting cellular proliferation pathways associated with c-Myc .
Mechanism of Action

The mechanism of action for 10074-G5 primarily involves:

  • Inhibition of Dimerization: By binding to the bHLH-ZIP domain of c-Myc, 10074-G5 prevents the formation of the c-Myc/Max heterodimer. This inhibition leads to decreased transcriptional activity of target genes involved in cell growth and survival.
  • Induction of Apoptosis: Following dimerization inhibition, cells exhibit signs of apoptosis and cell cycle arrest due to reduced levels of c-Myc target gene expression.

Experimental data suggest that at an effective concentration (IC50 values around 15 μM), 10074-G5 can significantly reduce c-Myc protein levels and inhibit its transcriptional activity in cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 10074-G5 include:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stability data indicate that while it retains activity under physiological conditions, rapid metabolism limits its effectiveness in vivo.

These properties are critical for determining formulation strategies for potential therapeutic applications .

Applications

The primary applications of 10074-G5 are in cancer research and drug development:

  1. Cancer Therapeutics: As a potent inhibitor of c-Myc, it serves as a lead compound for developing new anticancer agents targeting c-Myc-driven malignancies such as breast cancer, lung cancer, and leukemias.
  2. Research Tool: It is utilized in experimental settings to study the role of c-Myc in cellular processes such as proliferation, differentiation, and apoptosis.
  3. Drug Development: Ongoing research aims to improve the pharmacokinetic properties and efficacy through structural modifications or combination therapies with other anticancer agents.

Properties

CAS Number

413611-93-5

Product Name

10074-G5

IUPAC Name

4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine

Molecular Formula

C18H12N4O3

Molecular Weight

332.3 g/mol

InChI

InChI=1S/C18H12N4O3/c23-22(24)16-11-10-15(17-18(16)21-25-20-17)19-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11,19H

InChI Key

KMJPYSQOCBYMCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C4=NON=C34)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

10074-G5; 10074G5;

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C4=NON=C34)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.